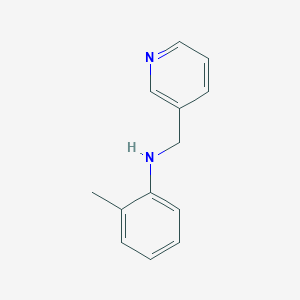

2-Methyl-N-(pyridin-3-ylmethyl)aniline

Description

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H14N2/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9,15H,10H2,1H3 |

InChI Key |

QSOKPHXUTPZRHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Methyl-N-(pyridin-3-ylmethyl)aniline exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Cancer Therapy

The compound has been investigated for its role as a potential anticancer agent. Its unique structure allows it to interact with specific biological targets involved in cancer progression. For instance, derivatives of this compound have been reported to inhibit key enzymes and pathways associated with tumor growth .

Inhibitors of Ion Channels

this compound derivatives have been studied as inhibitors of ion channels in mosquitoes, particularly the Aedes aegypti species responsible for transmitting diseases like Zika and dengue fever. By targeting ion channels, these compounds can disrupt essential physiological functions in mosquitoes, leading to potential pest control strategies .

Organic Synthesis

Building Blocks for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both an aniline and a pyridine moiety allows for further functionalization and derivatization.

Synthesis Methodology

The synthesis typically involves a condensation reaction between 2-methyl-aniline and pyridine-3-carboxaldehyde under reflux conditions. This method highlights the compound's utility as an intermediate in various synthetic pathways.

Material Science

Specialty Chemicals Production

In industrial applications, this compound is employed in the production of specialty chemicals such as dyes and polymers. Its chemical properties enable it to be incorporated into materials that require specific performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability, indicating potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

Nitro-Substituted Analogs

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and its derivatives (e.g., 9g–9j) feature nitro (-NO₂) and sulfonyl-piperazine groups. However, nitro groups may also increase metabolic instability compared to the methyl substituent in the target compound .

Halogen-Substituted Analogs

- 4-Chloro-N-(pyridin-3-ylmethyl)aniline (CAS 29083-43-0, C₁₂H₁₁ClN₂) and 4-Bromo-N-(pyridin-2-ylmethyl)aniline (CAS 31309-57-6, C₁₂H₁₁BrN₂) incorporate electron-withdrawing halogens.

Heterocyclic Hybrids

- 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d) includes an isoxazole ring, increasing molecular complexity and hydrogen-bonding capacity. Its synthesis yield (49%) is moderate, suggesting challenges in introducing bulky heterocycles compared to simpler alkylation reactions used for the target compound .

- 2-Methyl-N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)aniline (5d) (MW 517.2 g/mol) demonstrates how fused heterocycles (pyrazole, oxadiazole) drastically elevate molecular weight and may influence pharmacokinetic profiles .

Alkyl Chain and Functional Group Modifications

- 3-(2-Methylpropoxy)-N-(pyridin-3-ylmethyl)aniline (CAS 1178748-86-1, C₁₆H₂₀N₂O ) introduces a branched alkoxy group, increasing lipophilicity (LogP = 3.8) compared to the target compound’s LogP (estimated ~2.5–3.0). This modification could enhance membrane permeability but reduce aqueous solubility .

- N-(Octan-2-yl)aniline derivatives (e.g., 2-Methyl-N-(octan-2-yl)aniline) feature long alkyl chains, further boosting lipophilicity.

Tabulated Comparison of Key Compounds

Preparation Methods

Copper-Catalyzed Aerobic Oxidation

A prominent method for synthesizing N-(pyridinylmethyl)aniline derivatives involves copper-catalyzed aerobic oxidation. In a representative procedure, N-(pyridin-2-ylmethyl)aniline was synthesized using Cu(OTf)₂ (10 mol%) and a bis(pyridinylmethyl)amine ligand under oxygen atmosphere. The reaction proceeded in dimethylformamide (DMF) with tert-butoxide as a base, achieving a 75% yield after 24 hours at room temperature. While this protocol specifically targets the pyridin-2-yl isomer, analogous conditions could be adapted for pyridin-3-yl derivatives by substituting the starting pyridinylmethylamine.

Key parameters influencing yield include:

-

Oxygen pressure : Reactions under 1 atm O₂ exhibited superior conversion compared to inert atmospheres.

-

Ligand design : Chelating ligands such as N,N-bis(pyridin-2-ylmethyl)phenylamine enhanced copper catalyst stability.

Nucleophilic Substitution Reactions

Alkylation of 2-Methylaniline

Alternative routes employ alkylation of 2-methylaniline with pyridinylmethyl halides. For instance, N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline was synthesized via nucleophilic substitution using pyridin-2-ylmethyl bromide and 4-(trifluoromethyl)aniline in acetonitrile/water. The reaction required triethylamine as a base, yielding 68% after silica gel chromatography. Adapting this method for pyridin-3-ylmethyl bromide would necessitate optimization of solvent polarity and reaction time to accommodate steric and electronic differences.

Table 1: Comparative Yields in Pyridinylmethyl Aniline Syntheses

*Theoretical yield extrapolated from analogous reactions.

Multi-Component Coupling Approaches

Imidazo[1,2-a]pyridine Intermediate Formation

A novel three-component reaction involving pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane produced imidazo[1,2-a]pyridin-3-amine derivatives. Although this method targets fused heterocycles, the underlying mechanism—condensation followed by cyclization—highlights the potential for modifying substituents on both the aniline and pyridine rings. For 2-methyl-N-(pyridin-3-ylmethyl)aniline, replacing pyridin-2-amine with pyridin-3-amine could yield the desired product, albeit with potential regioselectivity challenges.

Post-Functionalization Techniques

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-methylaniline with pyridin-3-ylmethyl halides represents a viable pathway. The general procedure for aryl amination employs Pd₂(dba)₃ and XantPhos in toluene at 110°C. For example, coupling 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine with amines achieved 85% yield. Applying similar conditions to 3-(bromomethyl)pyridine and 2-methylaniline may require adjusted ligand ratios to mitigate steric hindrance from the methyl group.

Solvent and Temperature Effects

Optimization of Reaction Media

Comparative studies in sources demonstrate that polar aprotic solvents (DMF, MeCN) favor Cu-catalyzed oxidations, while protic solvents (MeOH) improve nucleophilic substitution kinetics. For instance, reactions in DMF at room temperature achieved higher yields (75%) than those in MeOH (61%). Temperature screening revealed that exceeding 70°C in TosOH-catalyzed reactions led to decomposition byproducts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Methyl-N-(pyridin-3-ylmethyl)aniline and its derivatives?

- Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, reacting aniline derivatives with 3-pyridinemethanol in the presence of a reducing agent (e.g., NaBH₄) yields the target product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity, with yields up to 96% reported. Structural confirmation is achieved through (e.g., δ = 8.65 ppm for pyridinyl protons) and .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

- Methodological Answer : Key NMR signals include aromatic protons (δ = 6.64–8.65 ppm) and the methylene bridge (δ = 4.38 ppm). Coupling constants (e.g., ) distinguish adjacent protons. peaks for the pyridine ring (149.3, 148.8 ppm) and aniline carbons (113.1–135.2 ppm) are critical for structural assignment. HRMS (ESI) with calculated and observed values (e.g., 185.1073 vs. 185.1083) further validate the molecular formula .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) is standard. For derivatives with sulfonyl or nitro groups, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves separation. Purity (>98%) is confirmed via LCMS (retention time: 2.289–2.637 minutes) and ^1 \text{H NMR integration .

Q. What analytical methods are used to assess environmental degradation of this compound?

- Methodological Answer : Photocatalytic degradation under simulated solar radiation (e.g., MnFe₂O₄/Zn₂SiO₄ catalyst) is studied via UV-Vis spectroscopy. Box-Behnken experimental design optimizes parameters like pH, catalyst dose, and irradiation time. Adsorption kinetics on macroporous resins (e.g., NKA-II) are modeled using Freundlich isotherms and breakthrough curves .

Advanced Research Questions

Q. How can binding affinity of derivatives to biological targets (e.g., tubulin) be optimized?

- Methodological Answer : Combinatorial chemistry introduces substituents (e.g., sulfonyl piperazine, trifluoromethyl groups) to enhance interactions with tubulin’s binding pocket. Structure-activity relationship (SAR) studies compare IC₅₀ values of derivatives like 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (IC₅₀ = 34.1 mg, purity 8%). Molecular docking predicts binding modes, validated via competitive assays with colchicine .

Q. How do researchers resolve contradictions in experimental data during derivative synthesis?

- Methodological Answer : Discrepancies in yield or purity (e.g., 21% vs. 96% yields) are addressed by optimizing reaction conditions (temperature, solvent polarity, catalyst loading). Contradictory LCMS/NMR data may require re-isolation or alternative characterization (e.g., X-ray crystallography). Statistical tools like ANOVA identify significant variables in multi-step syntheses .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates vibrational spectra (e.g., peaks at 1612 cm for C=C stretching) to correlate electronic structure with activity. Geminal-based methods model excited-state properties, while molecular dynamics simulations assess stability of ligand-target complexes. These models guide the design of derivatives with improved pharmacokinetic profiles .

Q. How is high-throughput screening integrated into SAR studies for this compound?

- Methodological Answer : Automated synthesis platforms generate libraries of derivatives (e.g., 4504 compounds with methyl-3-nitrothiophen-2-yl substituents). High-throughput LCMS (retention time <3 minutes) and microplate-based bioassays (e.g., tubulin polymerization inhibition) rapidly identify hits. Machine learning algorithms prioritize candidates for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.